Pyridoxamine-methyl-d3 dihydrochloride
Overview
Description
Pyridoxamine-methyl-d3 dihydrochloride is an isotope-labeled analog of pyridoxamine, which is a form of vitamin B6 . The natural source of pyridoxamine is animal foods, and its deficiency in humans potentially causes sideroblastic anemia, weakness, insomnia, and neurological disorders .
Molecular Structure Analysis
The empirical formula of Pyridoxamine-methyl-d3 dihydrochloride is C8D3H9N2O2 · 2HCl . Its molecular weight is 244.13 . The SMILES string representation is Cl.Cl.[2H]C([2H])([2H])c1ncc(CO)c(CN)c1O .Physical And Chemical Properties Analysis
Pyridoxamine-methyl-d3 dihydrochloride is a white to off-white powder . Its melting point is 224-226 °C . It is suitable for mass spectrometry (MS) .Scientific Research Applications
1. Diabetic Nephropathy Treatment
Pyridoxamine dihydrochloride, under the brand name Pyridorin™, has been studied for its potential in treating diabetic nephropathy. It blocks oxidative pathways that contribute to the progression of this condition. However, a pilot study indicated that it had limited effectiveness in reducing serum creatinine changes in an intent-to-treat analysis, though certain subgroups showed a treatment effect. This research provided critical information for designing further clinical trials (Dwyer et al., 2014).
2. Quantification of Hypochlorite in Water
Pyridoxamine has been explored as an environmentally friendly method for quantifying residual chlorine in water, such as in swimming pools and potable water systems. This method, using pyridoxamine as a colorimetric agent, offers a less toxic alternative to traditional methods and demonstrates potential for broader applications in environmental monitoring (Kaarsholm et al., 2021).
3. Protection Against Protein Damage
Pyridoxamine has shown promise in protecting proteins from damage caused by 3-deoxyglucosone, a reactive carbonyl species elevated in diabetes. This protection mechanism includes transient adduction of 3-deoxyglucosone by pyridoxamine, followed by irreversible oxidative cleavage. This suggests that pyridoxamine could have therapeutic effects in diabetic nephropathy and potentially other conditions involving reactive carbonyl species (Chetyrkin et al., 2008).
4. Inhibition of Advanced Glycation and Lipoxidation Reactions
Pyridoxamine has been identified as an effective inhibitor of both advanced glycation (AGE) and advanced lipoxidation (ALE) end products. Its ability to scavenge reactive carbonyl products and inhibit reactive oxygen species makes it a potential candidate for treating diabetic complications and other chronic conditions characterized by oxidative reactions and carbonyl compounds (Voziyan & Hudson, 2005).
5. Scavenging Reactive Carbonyls in Uremic Rats
Pyridoxamine demonstrated efficacy in ameliorating peritoneal deterioration in uremic rats undergoing peritoneal dialysis when given orally. This study highlights the potential of pyridoxamine in reducing circulating reactive carbonyls, offering a foundation for further evaluation in diabetic nephropathy treatment (Mori et al., 2016).
Safety And Hazards
Pyridoxamine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H/i1D3;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCOANXZNKMLR-GXXYEPOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703030 | |
Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxamine-methyl-d3 dihydrochloride | |
CAS RN |
1173023-45-4 | |
Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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